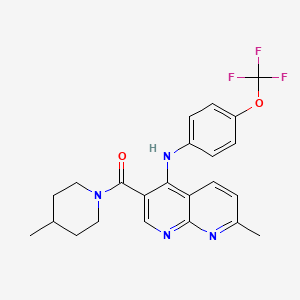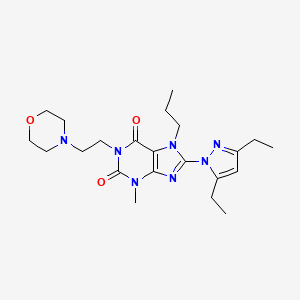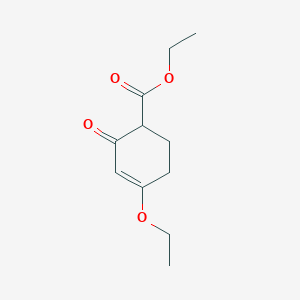
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone, also known as JNJ-63533054, is a novel small molecule that has been recently developed as a potential therapeutic agent. This compound has shown promising results in preclinical studies, demonstrating its potential as a treatment for various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and pain. 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has been shown to enhance the activity of GABA receptors, leading to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in preclinical models. Additionally, 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has been shown to reduce anxiety-like behavior in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is its specificity for the GABAergic system, which makes it a potential therapeutic agent for various diseases. However, its limited solubility and stability may pose challenges in its formulation and administration. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the development of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone. One potential application is its use as a treatment for arthritis, neuropathic pain, and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, the optimization of its formulation and administration may improve its solubility and stability. Overall, 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has shown promising results in preclinical studies, making it a potential therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves a multi-step process that begins with the reaction of 1-(2-bromoethyl)-3-(pyrimidin-2-yloxy)piperidine with m-tolylboronic acid in the presence of a palladium catalyst. This reaction yields the intermediate compound, which is then further reacted with ethyl chloroformate to produce the final product.
Applications De Recherche Scientifique
1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a potential treatment for various diseases such as arthritis, neuropathic pain, and anxiety disorders.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-5-2-6-15(11-14)23-13-17(22)21-10-3-7-16(12-21)24-18-19-8-4-9-20-18/h2,4-6,8-9,11,16H,3,7,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFVICBMLKIVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

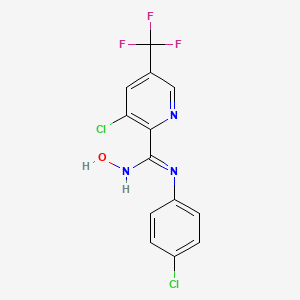
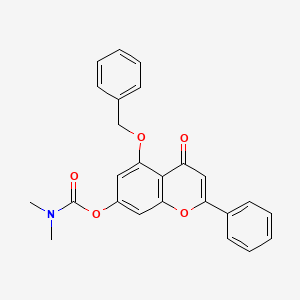
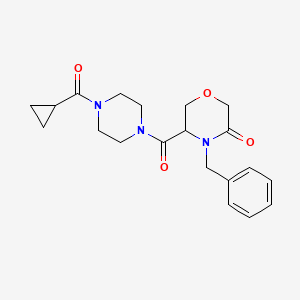
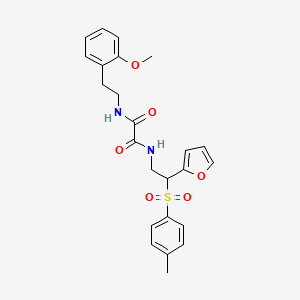
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705923.png)
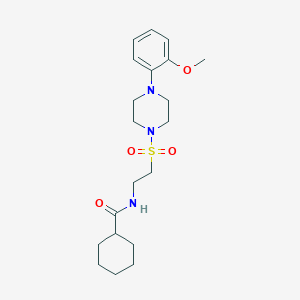
![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)
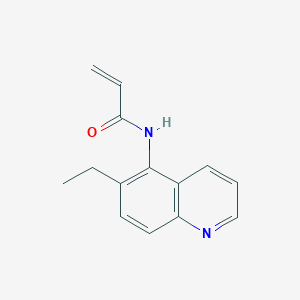
![(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2705927.png)
